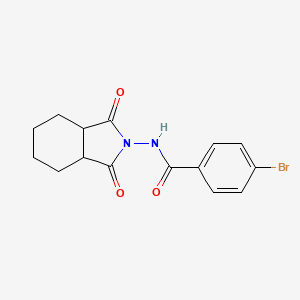

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h5-8,11-12H,1-4H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDNIXCMYMBSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Benzamide

- Starting Material: Benzamide or substituted benzamide.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).

- Catalysts: Lewis acids such as iron (Fe) or aluminum chloride (AlCl3).

- Conditions: Typically carried out in an inert solvent under controlled temperature to selectively brominate the para position on the benzamide ring.

- Outcome: Formation of 4-bromobenzamide intermediate.

Synthesis of Hexahydroisoindole Ring System

- Starting Material: Phthalic anhydride derivatives or related precursors.

- Reaction Type: Cyclization under acidic or basic conditions.

- Conditions: Heating in the presence of acid catalysts or bases to promote ring closure forming the hexahydroisoindole core.

- Outcome: Formation of 1,3-dioxohexahydro-1H-isoindol-2(3H)-yl moiety.

Coupling Reaction to Form Target Compound

- Reactants: 4-bromobenzamide and hexahydroisoindole derivative.

- Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

- Base: Triethylamine or similar organic base.

- Solvent: Dry organic solvents such as dichloromethane or tetrahydrofuran.

- Conditions: Reaction under inert atmosphere (e.g., nitrogen) to prevent moisture and side reactions.

- Outcome: Formation of this compound via amide bond formation.

Additional Notes on Reaction Conditions

- Use of dry solvents and inert atmosphere is critical to prevent hydrolysis and side reactions.

- Temperature control is essential during bromination and coupling steps to optimize selectivity and yield.

- Purification typically involves recrystallization or chromatographic techniques to isolate the pure compound.

Reaction Mechanism Insights

The coupling reaction mechanism involves activation of the carboxyl group of the hexahydroisoindole derivative by carbodiimide reagents, forming an O-acylisourea intermediate. This intermediate then reacts with the amine group of the bromobenzamide to form the amide bond, releasing dicyclohexylurea as a byproduct.

In related synthetic analogues, such as iminothiazoline derivatives, the mechanism proceeds through nucleophilic attack on alpha carbons followed by rearrangements and dehydration steps, highlighting the importance of controlling proton transfers and intermediate stability during synthesis.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Starting Materials | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | Bromination | Benzamide | Br2 or NBS, Fe or AlCl3 | Controlled temp, inert solvent | 4-Bromobenzamide |

| 2 | Cyclization to Hexahydroisoindole | Phthalic anhydride derivatives | Acid or base catalyst | Heating, acidic/basic medium | Hexahydroisoindole ring system |

| 3 | Coupling (Amide bond formation) | 4-Bromobenzamide + Hexahydroisoindole | DCC or DIC, triethylamine | Dry solvent, inert atmosphere | This compound |

Research Findings and Optimization

- Solvent Dryness: Use of anhydrous solvents prevents hydrolysis of sensitive intermediates such as isothiocyanates and carbodiimide-activated species.

- Atmosphere Control: Nitrogen or argon atmosphere reduces oxidation and moisture-related side reactions.

- Temperature: Moderate temperatures favor selective bromination and efficient coupling without decomposition.

- Purification: Chromatographic purification and recrystallization yield high-purity final product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hexahydroisoindole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the benzamide ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide exhibit significant anticancer properties. Research has focused on the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of isoindole compounds showed promising results in targeting specific cancer pathways, suggesting potential for drug development in oncology .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal studies have shown that administration of similar benzamide derivatives can reduce oxidative stress and inflammation in neural tissues, thereby protecting against neurodegeneration .

Cosmetic Applications

1. Skin Care Formulations

this compound has been explored for its potential as an active ingredient in cosmetic formulations. Its ability to enhance skin hydration and provide anti-aging benefits has made it a candidate for inclusion in creams and serums. A study highlighted the formulation of a cream containing this compound that improved skin elasticity and reduced wrinkle depth after regular application .

2. Anti-inflammatory Properties

The compound's anti-inflammatory effects are particularly relevant in cosmetic applications aimed at sensitive skin. Clinical trials have shown that formulations containing this compound can significantly reduce redness and irritation, making it suitable for products targeting conditions like rosacea or eczema .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been investigated as a potential monomer for polymer synthesis. Its unique structure allows for the development of polymers with tailored properties for use in coatings and adhesives. Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of various isoindole derivatives on breast cancer cell lines. The results indicated that compounds structurally related to this compound significantly reduced cell viability and promoted apoptosis through caspase activation pathways.

Case Study 2: Cosmetic Efficacy

Another research project focused on the formulation of a moisturizer containing this compound. Over a period of eight weeks, participants reported noticeable improvements in skin texture and hydration levels compared to a placebo group, highlighting its effectiveness as an active ingredient in cosmetic products.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hexahydroisoindole ring system contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Indole-Based Benzamide Derivatives

Compounds such as 4-Amino-3-hydroxy-N-(1H-indol-5-yl)benzamide (3a) and 4-Bromo-3,5-dihydroxy-N-(1H-indol-5-yl)benzamide (3c) () share the benzamide backbone but replace the isoindol-dione with an indole group. Key differences include:

- Functional Groups: 3a and 3c feature hydroxyl and amino substituents, enhancing solubility but reducing stability compared to the brominated, non-polar isoindol-dione in the target compound.

- Melting Points : The isoindol-dione’s rigid structure likely contributes to higher thermal stability. For example, 3b (a brominated indole derivative) melts at 256–257°C, while the target compound’s melting point is unspecified but expected to be similar due to structural analogs .

- Biological Activity : Indole-based derivatives in exhibit free radical scavenging properties, suggesting that the target compound’s bromine and isoindol-dione groups may similarly influence redox activity .

Sulfonamide-Pyrazoline Hybrids

Compounds 16–18 () incorporate sulfonamide and pyrazoline moieties, diverging significantly from the target’s benzamide-isoindol-dione framework:

- Structural Complexity : These hybrids include additional rings (pyrazoline, tetrahydroindole) and sulfonamide groups, increasing molecular weight (e.g., 620.36 g/mol for 16 ) compared to the target’s 351.21 g/mol .

- Synthesis : Both classes likely employ amide coupling, but the pyrazoline derivatives require multi-step cyclization, complicating synthesis .

Pyridinyl-Substituted Bromobenzamides

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) () replaces the isoindol-dione with a methylpyridinyl group:

- Electronic Effects : The pyridine ring in 35 introduces basicity and π-stacking capability, contrasting with the isoindol-dione’s electron-withdrawing ketones.

- Molecular Weight : 35 has a lower molecular weight (310.15 g/mol) due to the absence of the bicyclic system .

- Bioactivity : Pyridinyl benzamides are often explored as enzyme inhibitors, suggesting the target compound’s isoindol-dione may modulate similar pathways but with altered binding kinetics .

Benzimidazole Derivatives

Compound 53 (), 4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide , highlights the impact of heterocycle variation:

- Bulk and Lipophilicity : The benzimidazole-pyrrole system increases steric bulk and lipophilicity compared to the target’s compact isoindol-dione.

- Biological Relevance: Benzimidazole derivatives are known for targeting enzymes like IDO1, implying that bromine placement and heterocycle choice critically influence activity .

Structural and Functional Comparison Table

Key Findings and Implications

- Structural Rigidity : The isoindol-dione moiety enhances thermal stability compared to flexible indole or pyridinyl groups.

- Bromine Placement : Bromine at the para position (target compound) vs. meta (3c) or combined with fluorine (35) alters electronic properties and steric interactions.

- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s amide coupling methods, but heterocycle formation (e.g., isoindol-dione) requires additional steps .

Biological Activity

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide (CAS: 816458-39-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H15BrN2O3, with a molecular weight of 351.21 g/mol. This compound belongs to the class of benzamide derivatives, which have been widely studied for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromine atom enhances its lipophilicity and may influence its binding affinity to target proteins.

Antibacterial Activity

Recent studies have indicated that derivatives similar to this compound exhibit promising antibacterial properties. For instance, compounds targeting the bacterial division protein FtsZ have shown effectiveness against multidrug-resistant strains such as MRSA and VRSA . The potential for this compound to act as an antibacterial agent stems from its structural similarity to known FtsZ inhibitors.

Anticancer Properties

Research has highlighted the anticancer potential of benzamide derivatives. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, leading to apoptosis and cell cycle arrest . The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

Study on Antibacterial Efficacy

In a comparative study, a series of benzamide derivatives were synthesized and evaluated for their antibacterial activity against gram-positive bacteria. Among these, compounds structurally related to this compound exhibited significant inhibitory effects against clinical isolates of Staphylococcus aureus. The study concluded that modifications in the benzamide structure could enhance antibacterial potency .

Investigation of Anticancer Effects

A recent investigation into the anticancer effects of benzamide derivatives revealed that certain modifications could lead to increased cytotoxicity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that compounds with a similar scaffold to this compound induced apoptosis through the activation of caspase pathways .

Research Findings Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via amide coupling between 4-bromobenzoic acid derivatives and a 1,3-dioxohexahydroisoindoline amine precursor. Activation of the carboxylic acid (e.g., using HATU or EDCI/HOBt) ensures efficient coupling. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., from ethanol) is critical to achieve >95% purity. Monitoring reaction progress with TLC and confirming final structure via (e.g., aromatic protons at δ 7.5–8.0 ppm, isoindoline protons at δ 3.0–4.0 ppm) and is essential .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodology :

- Spectroscopy : , , and FT-IR (amide C=O stretch ~1680 cm, isoindoline C=O ~1700 cm) confirm functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for : 373.01 g/mol).

- Thermal Analysis : Melting point determination (e.g., 143–145°C) provides purity indicators .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track impurity peaks. Stability is confirmed if >90% purity is retained under recommended storage (4°C, desiccated) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s structure-activity relationships (SAR) in biological systems?

- Methodology :

- Analog Synthesis : Introduce substituents at the bromobenzamide (e.g., electron-withdrawing groups) or modify the isoindoline ring (e.g., alkylation).

- Biological Assays : Test analogs for target affinity (e.g., receptor binding assays) or functional activity (e.g., modulation of cellular pathways). For example, CPPHA, a structurally related isoindoline derivative, was evaluated for mGluR allosteric modulation via mutational analysis (e.g., F585I mutation abolishes activity) .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes to receptors or enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.